Distinct Lipophilicity via Shorter PEG Spacer
Folate-PEG1-mal demonstrates a calculated LogP value of -0.2323 . This indicates significantly higher lipophilicity compared to Folate-PEG2-amine, a structurally similar analog with a longer PEG spacer, which has a reported LogP of -4.8 . This difference in LogP suggests that Folate-PEG1-mal may possess altered membrane permeability and solubility characteristics, which can influence its behavior in biological systems and the properties of PROTACs synthesized with it.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = -0.2323 |
| Comparator Or Baseline | Folate-PEG2-amine; LogP = -4.8 |
| Quantified Difference | ΔLogP = 4.5677 (Target compound is more lipophilic) |
| Conditions | Calculated value based on chemical structure from vendor datasheets |
Why This Matters
This quantitative difference in LogP is critical for scientists optimizing the physicochemical properties of a PROTAC candidate, as lipophilicity directly impacts cellular permeability and solubility.
